An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid
An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxothiomorpholine-3-carboxylic acid, a heterocyclic compound, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to lactam antibiotics and its role as a key impurity and metabolite of Carbocisteine underscore its importance. This technical guide provides a comprehensive overview of the fundamental properties of 5-oxothiomorpholine-3-carboxylic acid, including its physicochemical characteristics, spectral data, and biological activity. Detailed experimental protocols for its synthesis, purification, and analysis are provided to facilitate further research and application. Additionally, a visualization of its putative mechanism of action as a ribosome-targeting antibiotic is presented to aid in understanding its biological function.
Core Properties
5-Oxothiomorpholine-3-carboxylic acid, also known as the lactam of (S)-Carboxymethyl-(D,L)-cysteine, is a derivative of thiomorpholine.[1][2][3] Its core structure consists of a six-membered thiomorpholine ring containing a sulfur atom, a nitrogen atom, and a ketone group at the 5-position, with a carboxylic acid group attached at the 3-position.[4]
Physicochemical Properties
The fundamental physicochemical properties of 5-oxothiomorpholine-3-carboxylic acid are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₃S | [4][5] |
| Molecular Weight | 161.18 g/mol | [4][5] |
| CAS Number | 14226-97-2 | [5][6] |
| IUPAC Name | 5-oxothiomorpholine-3-carboxylic acid | [5] |
| Melting Point | 182-183 °C (with decomposition) | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in polar solvents | |
| pKa | Expected range of 2-5 for the carboxylic acid group | |
| LogP | -0.6974 (indicating hydrophilic character) |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 5-oxothiomorpholine-3-carboxylic acid. The following tables summarize the key spectral features.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) | [4] |
| 6.0 - 8.0 | Broad Singlet | Lactam proton (-NH) | [4] |
| 4.0 - 4.5 | Multiplet | α-CH proton | [4] |
| 2.8 - 3.2 | Multiplet | Thiomorpholine ring CH₂ protons | [4] |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 170 - 180 | Carboxylic acid carbonyl carbon | [4] |
| 170 - 180 | Lactam carbonyl carbon | [4] |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3500 - 2500 | Strong, Broad | O-H stretch (carboxylic acid) | [4] |
| 3200 - 3000 | Medium, Broad | N-H stretch (lactam) | [4] |
| 1680 - 1650 | Strong | C=O stretch (lactam) | [4] |
| 1760 - 1690 | Strong | C=O stretch (carboxylic acid) | [4] |
| 1300 - 1250 | Medium | C-O stretch (carboxylic acid) | [4] |
| 1250 - 1200 | Medium | C-N stretch (lactam) | [4] |
Synthesis and Purification
The synthesis of 5-oxothiomorpholine-3-carboxylic acid can be achieved through various methods, including cyclization reactions, carboxylation, and oxidative methods.[4] A common approach involves the intramolecular cyclization of S-carboxymethyl-L-cysteine.
Experimental Protocol: Synthesis
A representative method for the synthesis of 5-oxothiomorpholine-3-carboxylic acid is through the thermal degradation of S-carboxymethyl-L-cysteine.[7]
Materials:
-
S-carboxymethyl-L-cysteine
-
Water (pH adjusted to 5.0-7.0)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve S-carboxymethyl-L-cysteine in water, adjusting the pH to between 5.0 and 7.0.
-
Heat the solution to 60-80°C with continuous stirring.
-
Maintain the temperature for a sufficient period to allow for the intramolecular cyclization and formation of the lactam. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, allow the solution to cool to room temperature.
-
The crude product can then be isolated and purified.
Experimental Protocol: Purification by Recrystallization
Purification of the crude 5-oxothiomorpholine-3-carboxylic acid can be effectively achieved by recrystallization.
Materials:
-
Crude 5-oxothiomorpholine-3-carboxylic acid
-
Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen cold recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Analytical Methodologies
Accurate analysis of 5-oxothiomorpholine-3-carboxylic acid is essential for its characterization and quality control.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).[8][9]
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).
Experimental Protocol: Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Sample Preparation (KBr Pellet Method): [3][10][11][12]
-
Thoroughly grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][10][11]
-
Place the powder mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Biological Activity and Mechanism of Action
5-Oxothiomorpholine-3-carboxylic acid is recognized as a lactam antibiotic that exhibits antibacterial properties.[4] Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes.[4]
Ribosome Binding and Inhibition of Protein Synthesis
The antibacterial effect of many lactam antibiotics stems from their ability to interfere with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site of 5-oxothiomorpholine-3-carboxylic acid on the ribosome has not been definitively elucidated, the general mechanism for ribosome-targeting antibiotics provides a framework for understanding its action. These antibiotics typically bind to functionally important regions of the ribosomal RNA (rRNA) or ribosomal proteins, leading to a disruption of key steps in translation, such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation.[1][13][14][15]
The following diagram illustrates a generalized pathway of protein synthesis inhibition by a ribosome-targeting antibiotic.
References
- 1. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]
- 2. scienceijsar.com [scienceijsar.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Buy 5-oxothiomorpholine-3-carboxylic Acid | 14226-97-2 [smolecule.com]
- 5. 5-oxothiomorpholine-3-carboxylic Acid | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-specific antibiotic-ribosome interactions: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
